molecular formula C17H26N2O3 B5160572 N~1~-cycloheptyl-N~2~-2-furoylvalinamide

N~1~-cycloheptyl-N~2~-2-furoylvalinamide

Cat. No.: B5160572
M. Wt: 306.4 g/mol
InChI Key: SHNRMZNVZIJFIF-UHFFFAOYSA-N
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Description

N¹-Cycloheptyl-N²-2-furoylvalinamide is a synthetic amide derivative characterized by a valinamide backbone substituted with a cycloheptyl group at the N¹ position and a 2-furoyl moiety at the N² position. The cycloheptyl group contributes to lipophilicity, which may enhance membrane permeability, while the 2-furoyl moiety (a furan-derived acyl group) introduces aromatic and electronic properties that could influence receptor binding or metabolic stability.

Properties

IUPAC Name

N-[1-(cycloheptylamino)-3-methyl-1-oxobutan-2-yl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O3/c1-12(2)15(19-16(20)14-10-7-11-22-14)17(21)18-13-8-5-3-4-6-9-13/h7,10-13,15H,3-6,8-9H2,1-2H3,(H,18,21)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHNRMZNVZIJFIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC1CCCCCC1)NC(=O)C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

37.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49816832
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table compares N¹-cycloheptyl-N²-2-furoylvalinamide with analogous compounds from the provided evidence, focusing on substituents and hypothesized properties:

Compound Name Core Structure Key Substituents Hypothesized Properties
N¹-Cycloheptyl-N²-2-furoylvalinamide Valinamide Cycloheptyl (N¹), 2-furoyl (N²) High lipophilicity; potential CNS activity
3-Chloro-N-phenyl-phthalimide Phthalimide Chloro (C3), phenyl (N-attached) Polymer precursor; high purity required
Compound e (PF 43(1)) Hexanamide Amino, hydroxy, diphenyl, acetamide Antimicrobial activity; polar functional groups
Compound h (PF 43(1)) Oxazinan-acetamide Benzyl, oxazinan, dimethylphenoxy Enhanced metabolic stability; steric bulk
Key Observations:
  • Cycloheptyl vs. Phenyl Groups : The cycloheptyl group in the target compound provides greater steric bulk and lipophilicity compared to the phenyl group in 3-chloro-N-phenyl-phthalimide . This could improve blood-brain barrier penetration but reduce aqueous solubility.
  • Furoyl vs. Chloro/Acetamide Groups : The 2-furoyl group introduces an electron-rich aromatic system, contrasting with the electron-withdrawing chloro group in or the polar acetamide groups in compounds e–h . This may alter binding affinities in enzymatic targets.
  • Backbone Differences : While the target compound uses a valinamide backbone, compounds e–h feature hexanamide or oxazinan cores, which may confer distinct conformational rigidity and hydrogen-bonding capabilities.

Pharmacological and Industrial Relevance

  • 3-Chloro-N-phenyl-phthalimide: Primarily used in polymer synthesis (e.g., polyimides) due to its high purity requirements . Its rigid, planar structure contrasts with the flexible valinamide backbone of the target compound, highlighting divergent applications (materials science vs.
  • Compounds e–h (PF 43(1)): These acetamide derivatives likely serve as antimicrobial or antiviral agents, given their structural resemblance to protease inhibitors . The target compound’s furoyl group may offer unique interactions with hydrophobic enzyme pockets compared to the dimethylphenoxy groups in these analogs.

Solubility and Stability Considerations

  • Metabolic Stability : The 2-furoyl group may undergo oxidative metabolism more readily than the stable chloro group in , but its aromaticity could reduce hydrolysis rates compared to acetamide derivatives in .

Research Findings and Data Gaps

  • Hypothetical Activity : Molecular docking studies could assess the target compound’s affinity for serine proteases or GPCRs, leveraging its unique substituent combination.
  • Synthetic Challenges : The cycloheptyl group may complicate synthesis compared to smaller cyclic substituents, as seen in .

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